molecular formula C4H2Cl2N2 B052856 2,5-Dichloropyrimidine CAS No. 22536-67-0

2,5-Dichloropyrimidine

Cat. No. B052856
CAS RN: 22536-67-0
M. Wt: 148.98 g/mol
InChI Key: CEJAHXLRNZJPQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Dichloropyrimidine and its derivatives involves multiple steps, including cyclization, chloridization, and functionalization processes. Techniques such as lithium-halogen exchange reactions, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions are commonly employed. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine showcases the compound's versatility in synthesis processes (Deng & Mani, 2006).

Molecular Structure Analysis

The molecular structure of 2,5-Dichloropyrimidine derivatives has been elucidated using techniques like X-ray crystallography, NMR, and FT-IR spectroscopy. The structural analysis reveals planar six-membered rings with significant double-bond character, and the electronic structure is polarized. Such detailed structural characterizations are crucial for understanding the reactivity and potential applications of these compounds (Clews & Cochran, 1948).

Chemical Reactions and Properties

2,5-Dichloropyrimidine undergoes various chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitutions, facilitating the synthesis of a wide range of heteroarylpyrimidines. These reactions are pivotal in the development of novel compounds with potential biological activities (Saygılı, Batsanov, & Bryce, 2004).

Physical Properties Analysis

The physical properties of 2,5-Dichloropyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential for determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis (Gazivoda et al., 2008).

Chemical Properties Analysis

The chemical behavior of 2,5-Dichloropyrimidine is characterized by its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions. These chemical properties are crucial for its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Tran et al., 2011).

Scientific Research Applications

  • Labeling Biologically Active Compounds : Tran et al. (2011) synthesized [2-14C]2,5-dichloropyrimidine, a reagent useful in labeling biologically active compounds for hepatocyte transport studies, protein covalent binding, and metabolic profiling (Tran, Maxwell, Wu, & Bonacorsi, 2011).

  • Antiviral Activity : Colla et al. (1977) found that dichloropyrimidines, including 2,5-dichloropyrimidine, exhibit antiviral activity against various RNA and DNA viruses, such as polio, coxsackie, vaccinia, and herpes simplex viruses (Colla, Marcialis, Flore, Sau, Garzia, & Loddo, 1977).

  • Synthesis of Medicinally Important Compounds : Deng and Mani (2006) described a synthesis route for medicinally important 4-aryl-5-pyrimidinylimidazoles, starting from 2,4-dichloropyrimidine, highlighting its role in drug development (Deng & Mani, 2006).

  • Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound derived from 2,5-dichloropyrimidine, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

  • Antibacterial Activity : Fellahi et al. (1995) synthesized pyrimidine derivatives including 2,5-dichloropyrimidine, demonstrating significant antibacterial activity against human bacterial flora (Fellahi, Dubois, Mandin, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1995).

  • Amination of Polychloropyrimidines : Smith and Buchwald (2016) reported the regioselective amination of di- and trichloropyrimidines, including 2,5-dichloropyrimidine, to produce 2-substituted aminopyrimidines, a process important in chemical synthesis (Smith & Buchwald, 2016).

  • Anti-HIV Activity : Vince and Hua (1990) developed a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, derived from 2-amino-4,6-dichloropyrimidine, as a potent and selective anti-HIV agent (Vince & Hua, 1990).

Safety And Hazards

2,5-Dichloropyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

2,5-Dichloropyrimidine has been identified as a useful reagent for labeling biologically active compounds for use in hepatocyte transport studies, protein covalent binding, and metabolic profiling . This suggests potential future directions in the development of new biologically active compounds.

properties

IUPAC Name

2,5-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAHXLRNZJPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343575
Record name 2,5-Dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropyrimidine

CAS RN

22536-67-0
Record name 2,5-Dichloropyrimidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
AJ Blake, PT Brain, H McNab, J Miller… - The Journal of …, 1996 - ACS Publications
A new method to obtain improved structural parameters by supplementing gas-phase electron diffraction (GED) data with restraints based on the results of ab initio calculations is …
Number of citations: 190 pubs.acs.org
K Cao, SB Tran, BD Maxwell… - Journal of Labelled …, 2012 - Wiley Online Library
A previously described, five‐step synthesis of [2‐ 14 C]2, 5‐dichloropyrimidine was based on condensation of [ 14 C]urea with an acetal, followed by bromination, chlorination, boronic …
SB Tran, BD Maxwell, H Wu… - Journal of Labelled …, 2011 - Wiley Online Library
[2‐ 14 C]2,5‐dichloropyrimidine is a useful reagent for labeling biologically active compounds for use in hepatocyte transport studies, protein covalent binding, and metabolic profiling. …
EC Taylor Jr, P Drenchko - Journal of the American Chemical …, 1952 - ACS Publications
273.16 K. and F= 96495.4 abs. coulombs equiv.-1. DuMond and Cohen7 list a slightly different value of the Faraday, 96519.4 abs. coulombs equiv.-1 on the physical scale …
Number of citations: 5 pubs.acs.org
LH Sutherland, SL Eberlin, JD Forsythe… - The Journal of …, 1949 - ACS Publications
At the time these compounds were prepared, the most active known anti-histamine agents were 2-dimethyIaminoethyl benzohydryl ether (Benadryl)(1), and N, N-dimethyl-N'-benzyl-N,-2…
Number of citations: 4 pubs.acs.org
JP Norman, NG Larson, ED Entz… - The Journal of organic …, 2022 - ACS Publications
Halides adjacent to nitrogen are conventionally more reactive in Pd-catalyzed cross-couplings of dihalogenated N-heteroarenes. However, a very sterically hindered N-heterocyclic …
Number of citations: 11 pubs.acs.org
MA Nazeeri - 1964 - ir.library.oregonstate.edu
2-Amino-4, 5-dichloropyrimidine (66T0) 4-Amino-2, 5-dichloropyrimidine (ZZTol?, 4-Dichloro-5-dimethylaminopyrimidine (52, 8% l 4, 5-Dichloro-2-dimethylaminopyrimidir. e (ZL% I 2-…
Number of citations: 0 ir.library.oregonstate.edu
A Hall, J Abendroth, MJ Bolejack, T Ceska… - ACS Medicinal …, 2022 - ACS Publications
We describe the identification and characterization of a series of covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1. The initial hit was identified via a high-throughput …
Number of citations: 3 pubs.acs.org
VH Smith, BE Christensen - The Journal of Organic Chemistry, 1955 - ACS Publications
In their studies of the catalytic dehalogenation of 2, 5-dichloropyrimidine Lythgoe and Rayner (1) focused attention to the fact that the presence of acids catalyzed hydrogenation of the …
Number of citations: 43 pubs.acs.org
C Russell, AJS Lin, P Hains, MI Simone, PJ Robinson… - RSC Advances, 2015 - pubs.rsc.org
The protein kinase inhibitor CTx-0152960 (6, 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide), and the piperazinyl analogue, CTx-0294885 (7, 2-(…
Number of citations: 10 pubs.rsc.org

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